3-(3,4-Dichlorophenyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dichlorophenyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of two chlorine atoms on the phenyl ring and a quinazoline-2,4-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and anthranilic acid.
Cyclization Reaction: The reaction between 3,4-dichloroaniline and anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) leads to the formation of the quinazoline ring.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The quinazoline-2,4-dione core can be reduced to form quinazoline derivatives with different oxidation states.
Oxidation Reactions: Further oxidation can lead to the formation of quinazoline-2,4-dione derivatives with additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while reduction and oxidation reactions can produce quinazoline derivatives with different oxidation states and functional groups.
Scientific Research Applications
3-(3,4-Dichlorophenyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biology: The compound is studied for its effects on biological systems, including its potential as an antimicrobial and anti-inflammatory agent.
Material Science: It is explored for its use in the development of novel materials with specific electronic and optical properties.
Industry: The compound’s unique chemical structure makes it a candidate for use in the synthesis of other complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Pathway Modulation: It can modulate signaling pathways involved in cell growth, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)quinazoline-2,4(1H,3H)-dione: Similar structure but with only one chlorine atom on the phenyl ring.
3-(3,4-Dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione: Similar structure but with methoxy groups instead of chlorine atoms.
Uniqueness
3-(3,4-Dichlorophenyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-10-6-5-8(7-11(10)16)18-13(19)9-3-1-2-4-12(9)17-14(18)20/h1-7H,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAGMQVSLPFPGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.